3-Methoxy-2-methylbenzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-2-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H10O3 . It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .

Synthesis Analysis

The synthesis of 3-Methoxy-2-methylbenzoic acid ethyl ester can be achieved through several methods. One method involves the use of 3-nitro-2-methylbenzoic acid as a raw material, which is converted into 3-amino-2-methylbenzoic acid. This is then diazotized and methoxylated to produce the product . Another method involves the methoxylation of 2,6-dichlorotoluene with sodium methoxide, followed by cyanation with potassium cyanide and hydrolysis .Molecular Structure Analysis

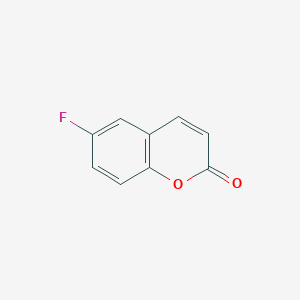

The molecular structure of 3-Methoxy-2-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a methoxy group and a methyl group. The average mass of the molecule is 166.174 Da and the monoisotopic mass is 166.062988 Da .Chemical Reactions Analysis

Esters, including 3-Methoxy-2-methylbenzoic acid ethyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-2-methylbenzoic acid ethyl ester include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Applications De Recherche Scientifique

Asymmetric Reduction of Prochiral Ketones

This compound is utilized in the asymmetric reduction of prochiral ketones. This process is crucial for producing chiral molecules, which are important in the development of pharmaceuticals and agrochemicals due to their enantiomeric properties .

Enantioselective Synthesis

It plays a role in the enantioselective synthesis of various compounds:

- Propargyl Alcohols : These serve as building blocks in organic synthesis and have applications in pharmaceuticals and materials science .

Desymmetrizing Reduction

3-Methoxy-2-methylbenzoic acid ethyl ester is used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone. This compound is a key intermediate in the synthesis of various natural products and pharmaceuticals .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxy-2-methylbenzoic acid ethyl ester . These factors can include temperature, pH, and the presence of other chemicals. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-methoxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNAMDJLZPERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methoxy-2-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)